2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S2/c16-9-1-3-10(4-2-9)18-13(23)21-15-19-11(8-25-15)7-12(22)20-14-17-5-6-24-14/h1-6,8H,7H2,(H,17,20,22)(H2,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWDGQSHYBETHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The chlorophenylurea derivative can be prepared by reacting 4-chloroaniline with phosgene, followed by the addition of ammonia or an amine.
The final step involves coupling the thiazole ring with the chlorophenylurea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the coupling reactions to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s thiazole ring and urea moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its dual thiazole-urea-acetamide architecture . Below is a structural comparison with related derivatives:
Key Observations :
Physicochemical Properties
- Crystal Packing: In compound , the thiazole and aryl rings are twisted (61.8°), with hydrogen bonds forming R₂²(8) motifs. The target’s urea group may introduce additional H-bond donors, affecting solubility and crystallinity.
- Lipophilicity: The 4-chlorophenyl group increases hydrophobicity compared to non-halogenated analogs (e.g., ’s methoxyphenyl derivative).
Biological Activity
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features several notable structural components:
- Thiazole Rings : These are heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.
- Urea Linkage : This functional group enhances the compound's ability to form hydrogen bonds, which can be crucial for interactions with biological targets.
- Chlorophenyl Group : The presence of a chlorophenyl moiety may influence the compound’s pharmacological properties and its interaction with various biological systems.
Biological Activity
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Properties : Compounds derived from thiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, a related thiazole derivative demonstrated potent cytotoxicity against HepG2 cells with an IC50 of 0.62 μM, outperforming Sorafenib, a standard treatment for liver cancer .
- Antimicrobial Effects : The thiazole-containing compounds have also been evaluated for their antibacterial properties, particularly against Gram-positive bacteria. The sulfonamide group in certain derivatives has been linked to enhanced antibacterial activity .
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and migration. For example, inhibition of IGF1R was observed in related studies, suggesting a potential pathway for anticancer activity .
- Cell Cycle Arrest : Research indicates that certain derivatives induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. For instance, increasing concentrations of a related compound led to a significant reduction in the G2/M phase population of HepG2 cells .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 27 | Anticancer (HepG2) | 0.62 | IGF1R inhibition, G2/M arrest |
| Compound X | Antibacterial (S. aureus) | 50 | Enzyme inhibition |
| Compound Y | Anticancer (MDA-MB-231) | 10 | Apoptosis induction |
Case Study: Anticancer Activity
In a recent study focusing on ureido-substituted thiazole derivatives, one compound exhibited not only cytotoxicity but also induced apoptosis in MDA-MB-231 breast cancer cells. The study reported a 22-fold increase in annexin V-positive apoptotic cells compared to control groups . This highlights the potential therapeutic applications of such compounds in oncology.
Case Study: Antimicrobial Activity
Another investigation into thiazole derivatives showed significant antibacterial effects against Staphylococcus aureus. The compounds demonstrated over 80% inhibition at concentrations around 50 µg/mL, suggesting their utility in treating bacterial infections .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via reactions involving 2-aminothiazole derivatives. For example, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous aluminum chloride to form acetamide derivatives . Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., acetic acid) is critical for yield improvement. Reflux conditions (4–6 hours) and post-reaction purification via column chromatography are standard.
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Peaks at ~1715 cm⁻¹ (C=O stretch of acetamide) and ~1602 cm⁻¹ (C=N/C=C of thiazole) confirm functional groups .
- NMR : -NMR signals at δ 3.55–3.57 ppm (CH), δ 8.61 ppm (thiazole CH), and aromatic proton splitting patterns (δ 6.57–8.02 ppm) validate connectivity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 378.25 [M+H]) confirm molecular weight .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against S. aureus and E. coli.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : α-Glucosidase or kinase inhibition assays using spectrophotometric monitoring .
Advanced Research Questions
Q. How can X-ray crystallography validate the compound’s structure and resolve stereochemical uncertainties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is employed. SHELXL refines atomic positions and thermal parameters, while SHELXS/SHELXD solves phase problems . Validation tools (e.g., PLATON) check for missed symmetry or disorder. For example, SHELXPRO interfaces with CIF files to generate publication-ready tables .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., 4-Cl on phenylurea) enhances apoptosis (e.g., 4a/4c analogs in show 60–70% activity vs. cisplatin’s 85%) .
- Heterocycle Modifications : Replacing thiazole with triazole reduces cytotoxicity but improves solubility .
- Docking Studies : AutoDock Vina predicts binding to α-glucosidase (PDB: 2ZE0) or kinases (e.g., EGFR), guiding rational design .
Q. How are contradictions in biological data across studies addressed?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).
- Meta-Analysis : Compare datasets using tools like PRISMA. For instance, discrepancies in IC values may arise from varying cell viability endpoints (MTT vs. resazurin).
- Mechanistic Follow-Up : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., caspase-3 activation for apoptosis) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
